![molecular formula C10H9ClN2S B1331312 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 206555-32-0](/img/structure/B1331312.png)
4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing the compound using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction, as seen in the studies of related compounds . These structures provide information on the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound. The crystal structures reported in these papers show that thiazole derivatives can crystallize in different space groups, with varying unit cell parameters.
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of various heterocycles, including thiazole derivatives . This indicates that thiazole rings can be functionalized further, which could be relevant for the modification of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic techniques such as FT-IR, NMR, and HRMS provide insights into the functional groups present and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), are used to predict electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps . These properties are essential for understanding the reactivity and potential applications of the compound, such as in nonlinear optical materials .
Scientific Research Applications
Anti-inflammatory and Anti-asthmatic Properties : The compound, as part of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, has been found to exhibit anti-inflammatory properties by directly inhibiting 5-lipoxygenase (LOX), an enzyme crucial in leukotrienes synthesis linked to inflammatory diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition : This compound, among other thiazole derivatives, has been studied for its effectiveness in inhibiting the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been used to investigate its interaction with metal surfaces (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antimicrobial Activities : Thiazole compounds, including 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been explored for their antimicrobial properties. They exhibit moderate activity against bacterial strains like E. coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Drug Delivery Systems : Research has been conducted on using complexes involving thiazole derivatives for enhancing drug solubility and stability, notably in the formation of βCD-AT-AuNPs ternary systems. These systems show potential for improving the delivery of thiazole-based drugs in therapy (Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, & Sierpe, 2017).
Neurodegenerative Therapeutics : Some derivatives of this compound have been identified as potential therapeutics for neurodegenerative diseases. They exhibit dual inhibition properties against DNase I and 5-LO, enzymes implicated in Alzheimer's disease and inflammation (Šmelcerović, Živković, Ilić, Kolarević, Hofmann, Steinhilber, & Stark, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIPBOEPWSKSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352717 |
Source
|
Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
206555-32-0 |
Source
|
Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.